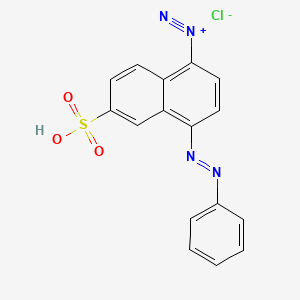
Tetralithium 7,7'-(carbonyldiimino)bis(4-hydroxy-3-((6-sulphonato-2-naphthyl)azo)naphthalene-2-sulphonate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetralithium 7,7’-(carbonyldiimino)bis(4-hydroxy-3-((6-sulphonato-2-naphthyl)azo)naphthalene-2-sulphonate) is a complex organic compound with the molecular formula C41H24Li4N6O15S4 and a molar mass of 996.68446 g/mol . This compound is known for its unique structure, which includes multiple sulphonate groups and azo linkages, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
The synthesis of tetralithium 7,7’-(carbonyldiimino)bis(4-hydroxy-3-((6-sulphonato-2-naphthyl)azo)naphthalene-2-sulphonate) involves several steps, typically starting with the preparation of the naphthalene-2-sulphonate derivatives. The key steps include:
Diazotization: The naphthylamine derivatives are diazotized using nitrous acid.
Coupling Reaction: The diazonium salts are then coupled with 4-hydroxy-3-((6-sulphonato-2-naphthyl)azo)naphthalene-2-sulphonate under alkaline conditions.
Lithium Salt Formation:
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
Tetralithium 7,7’-(carbonyldiimino)bis(4-hydroxy-3-((6-sulphonato-2-naphthyl)azo)naphthalene-2-sulphonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can break the azo linkages, resulting in the formation of amine derivatives.
Substitution: The sulphonate groups can undergo nucleophilic substitution reactions, where the sulphonate group is replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Tetralithium 7,7’-(carbonyldiimino)bis(4-hydroxy-3-((6-sulphonato-2-naphthyl)azo)naphthalene-2-sulphonate) has several scientific research applications:
Chemistry: Used as a dye and pH indicator due to its color-changing properties under different pH conditions.
Biology: Employed in staining techniques for visualizing cellular components.
Medicine: Investigated for potential therapeutic applications, including as a diagnostic agent.
Wirkmechanismus
The mechanism of action of tetralithium 7,7’-(carbonyldiimino)bis(4-hydroxy-3-((6-sulphonato-2-naphthyl)azo)naphthalene-2-sulphonate) involves its interaction with molecular targets through its sulphonate and azo groups. These interactions can lead to changes in the electronic structure of the compound, resulting in its color-changing properties. The specific pathways involved depend on the application and the environment in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Tetralithium 7,7’-(carbonyldiimino)bis(4-hydroxy-3-((6-sulphonato-2-naphthyl)azo)naphthalene-2-sulphonate) can be compared with similar compounds such as:
Tetrasodium 7,7’-(carbonyldiimino)bis(4-hydroxy-3-((6-sulphonato-2-naphthyl)azo)naphthalene-2-sulphonate): Similar structure but with sodium ions instead of lithium.
Tetrasodium 7,7’-(carbonyldiimino)bis(4-hydroxy-3-((6-sulfonato-2-naphthyl)diazenyl)-2-naphthalenesulfonate): Another similar compound with slight variations in the azo linkage.
The uniqueness of tetralithium 7,7’-(carbonyldiimino)bis(4-hydroxy-3-((6-sulphonato-2-naphthyl)azo)naphthalene-2-sulphonate) lies in its specific lithium salt form, which can influence its solubility, reactivity, and applications .
Eigenschaften
CAS-Nummer |
27820-51-5 |
|---|---|
Molekularformel |
C41H24Li4N6O15S4 |
Molekulargewicht |
996.8 g/mol |
IUPAC-Name |
tetralithium;4-hydroxy-7-[[5-hydroxy-7-sulfonato-6-[(6-sulfonatonaphthalen-2-yl)diazenyl]naphthalen-2-yl]carbamoylamino]-3-[(6-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C41H28N6O15S4.4Li/c48-39-33-11-7-27(15-25(33)19-35(65(57,58)59)37(39)46-44-29-5-1-23-17-31(63(51,52)53)9-3-21(23)13-29)42-41(50)43-28-8-12-34-26(16-28)20-36(66(60,61)62)38(40(34)49)47-45-30-6-2-24-18-32(64(54,55)56)10-4-22(24)14-30;;;;/h1-20,48-49H,(H2,42,43,50)(H,51,52,53)(H,54,55,56)(H,57,58,59)(H,60,61,62);;;;/q;4*+1/p-4 |
InChI-Schlüssel |
ONUQIYASPADTRB-UHFFFAOYSA-J |
Kanonische SMILES |
[Li+].[Li+].[Li+].[Li+].C1=CC2=C(C(=C(C=C2C=C1NC(=O)NC3=CC4=CC(=C(C(=C4C=C3)O)N=NC5=CC6=C(C=C5)C=C(C=C6)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC7=CC8=C(C=C7)C=C(C=C8)S(=O)(=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


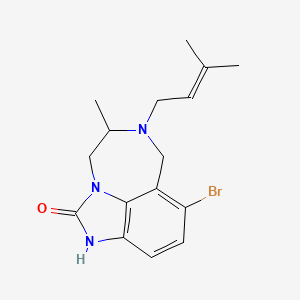
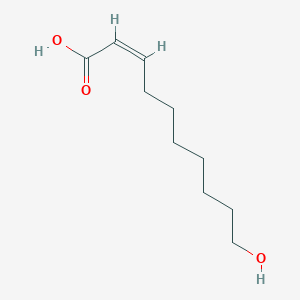
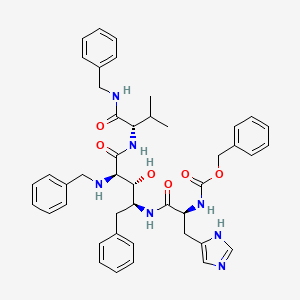
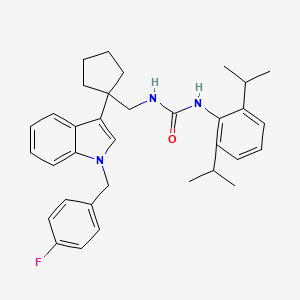
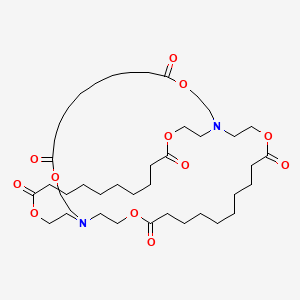
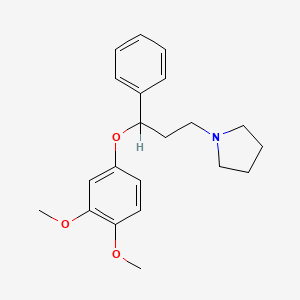

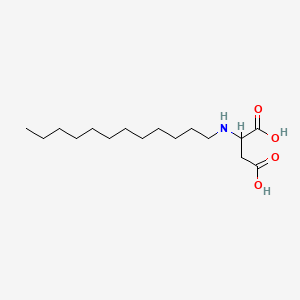

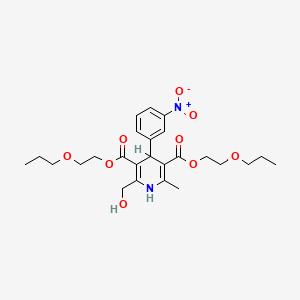
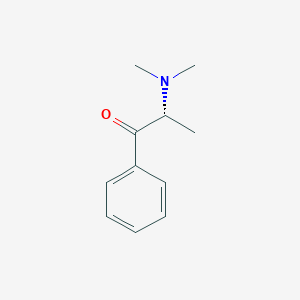
![4-[(4-amino-3-methylphenyl)-(4-imino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]-2-methylaniline;sulfuric acid](/img/structure/B12714551.png)
![2-[2-hydroxyethyl-[3-[(2-methyl-6,13,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,4,6,8,11(16),12,14-octaen-7-yl)amino]propyl]amino]ethanol](/img/structure/B12714563.png)
